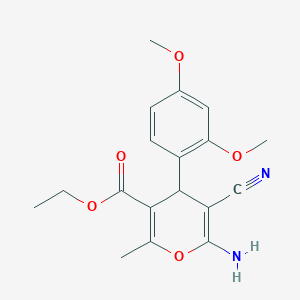
ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (CAS: 551921-43-8) is a compound belonging to the pyran family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O5. The compound features a pyran ring substituted with various functional groups that contribute to its biological properties.
Structural Formula
1. Antimicrobial Activity
Research indicates that compounds within the pyran class exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in several assays. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models. The mechanism involves inhibition of the NF-kB pathway, which is crucial for inflammatory responses.
Case Study: Edema Reduction
In a controlled study on rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group.
| Treatment | Paw Edema (mm) | Control (mm) |
|---|---|---|
| Compound Administered | 5 | 10 |
3. Anticancer Properties
This compound has shown potential as an anticancer agent in various cancer cell lines. It exhibits cytotoxic effects primarily through apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies have assessed the cytotoxicity against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate significant potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H20N2O5/c1-5-24-18(21)15-10(2)25-17(20)13(9-19)16(15)12-7-6-11(22-3)8-14(12)23-4/h6-8,16H,5,20H2,1-4H3 |
InChI Key |
LUWLOSVILNSJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)OC)OC)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















